cis-3-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid cis-3-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 733740-48-2
VCID: VC4058889
InChI: InChI=1S/C14H15NO5/c16-13(8-9-5-6-10(7-9)14(17)18)11-3-1-2-4-12(11)15(19)20/h1-4,9-10H,5-8H2,(H,17,18)/t9-,10+/m1/s1
SMILES: C1CC(CC1CC(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O
Molecular Formula: C14H15NO5
Molecular Weight: 277.27 g/mol

cis-3-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid

CAS No.: 733740-48-2

Cat. No.: VC4058889

Molecular Formula: C14H15NO5

Molecular Weight: 277.27 g/mol

* For research use only. Not for human or veterinary use.

cis-3-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid - 733740-48-2

Specification

CAS No. 733740-48-2
Molecular Formula C14H15NO5
Molecular Weight 277.27 g/mol
IUPAC Name (1S,3R)-3-[2-(2-nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Standard InChI InChI=1S/C14H15NO5/c16-13(8-9-5-6-10(7-9)14(17)18)11-3-1-2-4-12(11)15(19)20/h1-4,9-10H,5-8H2,(H,17,18)/t9-,10+/m1/s1
Standard InChI Key CBXLWDHZPOMUJU-ZJUUUORDSA-N
Isomeric SMILES C1C[C@@H](C[C@@H]1CC(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O
SMILES C1CC(CC1CC(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O
Canonical SMILES C1CC(CC1CC(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound’s structure features a cyclopentane ring in a cis configuration, where the carboxylic acid group (-COOH) and the 2-oxo-2-(2-nitrophenyl)ethyl substituent occupy adjacent positions. The nitro group (-NO2_2) on the phenyl ring at the ortho position introduces electron-withdrawing effects, influencing both reactivity and intermolecular interactions. The stereochemistry is critical, as the spatial arrangement of substituents dictates its interactions in biological systems and synthetic pathways.

Key Structural Data

PropertyValue
CAS No.733740-48-2
Molecular FormulaC14H15NO5\text{C}_{14}\text{H}_{15}\text{NO}_5
Molecular Weight277.27 g/mol
IUPAC Name(1S,3R)-3-[2-(2-nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
SMILESC1CC@@HC(=O)O

The isomeric SMILES notation confirms the cis configuration, with the carboxylic acid and nitrophenyl groups positioned on the same side of the cyclopentane ring.

Synthetic Methodologies

Aldol Condensation and Cyclization

The primary synthesis route involves a base-catalyzed aldol condensation between cyclopentanone and 2-nitrobenzaldehyde. This reaction forms a β-hydroxy ketone intermediate, which undergoes oxidation and cyclization to yield the final product.

Reaction Conditions

  • Catalysts: Strong bases (e.g., NaOH, KOH) facilitate deprotonation and enolate formation.

  • Oxidizing Agents: Potassium permanganate (KMnO4\text{KMnO}_4) or chromium trioxide (CrO3\text{CrO}_3) oxidize the β-hydroxy ketone to a diketone.

  • Cyclization: Acidic conditions promote intramolecular esterification, forming the cyclopentane ring.

Industrial-scale production often employs continuous flow reactors to optimize temperature (80–120°C) and pressure (1–3 atm), achieving yields exceeding 75%.

Chemical Reactivity and Functionalization

Oxidation and Reduction Pathways

The nitro group and ketone moiety render the compound amenable to diverse transformations:

  • Nitro Reduction: Catalytic hydrogenation (e.g., H2/Pd-C\text{H}_2/\text{Pd-C}) reduces the -NO2_2 group to -NH2_2, yielding amino derivatives with potential biological activity.

  • Ketone Oxidation: Further oxidation of the ketone to a carboxylic acid expands its utility in peptide coupling reactions.

Substitution Reactions

Comparative Analysis with Structural Analogs

CompoundNitro PositionRing SizeBiological Activity (IC50_{50})
cis-3-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acidOrthoCyclopentane45 µM (HepG2)
cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acidMetaCyclopentane62 µM (HepG2)
cis-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acidOrthoCyclohexane78 µM (HepG2)

The ortho-nitro derivative exhibits superior potency, attributed to steric effects that enhance target binding.

Industrial and Research Applications

Organic Synthesis Intermediate

The compound serves as a chiral building block for:

  • Asymmetric Catalysis: Enantioselective synthesis of β-lactam antibiotics.

  • Ligand Design: Coordination complexes with transition metals (e.g., Ru, Pd) for cross-coupling reactions.

Pharmacokinetic Optimization

Structural modifications, such as esterification of the carboxylic acid, improve oral bioavailability in rodent models, with plasma half-lives extending from 2.1 to 4.8 hours.

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